1-(2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)ethanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a cyclopropyl carbinol intermediate, which is then reacted with a dihydrobenzofuran derivative under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
1-(2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)ethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran: A core structure found in many bioactive molecules.
Cyclopropyl Alcohols: Compounds with similar cyclopropyl groups attached to an alcohol moiety.
Benzofuran Derivatives: Compounds with similar benzofuran structures but different substituents.
Uniqueness
1-(2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)ethanol is unique due to its combination of a cyclopropyl group and a dihydrobenzofuran moiety. This unique structure imparts specific reactivity and selectivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H16O2 |
---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
1-[2-(2,3-dihydro-1-benzofuran-5-yl)cyclopropyl]ethanol |
InChI |
InChI=1S/C13H16O2/c1-8(14)11-7-12(11)9-2-3-13-10(6-9)4-5-15-13/h2-3,6,8,11-12,14H,4-5,7H2,1H3 |
InChI Key |
PLBQRFXDNOQHNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1C2=CC3=C(C=C2)OCC3)O |
Origin of Product |
United States |
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